molecular formula C19H17BrN2O4 B3736748 (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide

(Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B3736748
M. Wt: 417.3 g/mol
InChI Key: ZRBVZPZUEHATGD-JYRVWZFOSA-N
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Description

(Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide is an organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

(Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4/c1-3-26-17-10-12(9-16(20)18(17)23)8-13(11-21)19(24)22-14-4-6-15(25-2)7-5-14/h4-10,23H,3H2,1-2H3,(H,22,24)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBVZPZUEHATGD-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)OC)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. The starting materials might include 3-bromo-5-ethoxy-4-hydroxybenzaldehyde and 4-methoxyaniline. The key steps could involve:

    Aldol Condensation: Combining the aldehyde with a cyanoacetamide derivative under basic conditions to form the enamine.

    Bromination: Introducing the bromine atom through electrophilic aromatic substitution.

    Esterification: Forming the ethoxy group via esterification reactions.

    Amidation: Reacting the intermediate with 4-methoxyaniline to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its functional groups.

Biology

    Biological Activity: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive molecules.

Medicine

    Drug Development: Exploration as a lead compound in drug discovery for various therapeutic areas.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(3-bromo-4-hydroxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide: Lacks the ethoxy group.

    (Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide: Lacks the bromine atom.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
Reactant of Route 2
(Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide

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